Lipophilicity Shift from α-Methyl Substitution
The calculated octanol-water partition coefficient (LogP) of 3-(pyrazin-2-yl)but-2-enoic acid is 0.9645, compared with 0.5744 for the des-methyl analog 3-(pyrazin-2-yl)acrylic acid, as reported by the same vendor's computational chemistry dataset . This ΔLogP of +0.39 represents an approximately 2.5-fold increase in lipophilicity attributable solely to the introduction of the α-methyl group. For further context, the all-carbon phenyl analog cinnamic acid exhibits a LogP of approximately 2.10–2.13, ΔLogP ≈ +1.1–1.2 versus the pyrazinyl-butenoic acid scaffold [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 0.9645 |
| Comparator Or Baseline | 3-(Pyrazin-2-yl)acrylic acid: LogP = 0.5744; Cinnamic acid: LogP = 2.10–2.13 |
| Quantified Difference | ΔLogP = +0.390 vs. pyrazinyl-acrylic; ΔLogP = −1.1 to −1.2 vs. cinnamic acid |
| Conditions | In silico predicted LogP; ChemScene computational chemistry data (method not disclosed); cinnamic acid XlogP from PubChem/PlantaeDB. |
Why This Matters
A ΔLogP of 0.39 can meaningfully shift permeability, solubility, and plasma protein binding in a fragment-sized molecule, directly impacting pharmacokinetic optimization and hit-to-lead progression decisions.
- [1] PlantaeDB. Cinnamic acid compound page. XlogP 2.10. View Source
